molecular formula C16H12FN3O3S B2986282 Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate CAS No. 851978-87-5

Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

Cat. No. B2986282
CAS RN: 851978-87-5
M. Wt: 345.35
InChI Key: WGRZFNBYKZCUDK-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a hydrazinecarbonyl group, and a benzoate group. The thiazole ring is a five-membered ring with sulfur and nitrogen atoms . The orientation of these groups and their electronic properties could significantly influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s challenging to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its constituent groups. For example, the presence of the thiazole ring could influence its solubility, stability, and reactivity .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. Given the wide range of activities exhibited by thiazole derivatives, it could potentially have interesting pharmacological properties .

properties

IUPAC Name

methyl 4-[[(4-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c1-23-15(22)10-7-5-9(6-8-10)14(21)19-20-16-18-13-11(17)3-2-4-12(13)24-16/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRZFNBYKZCUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

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